Mebeverine acid D5

Description

Propriétés

IUPAC Name |

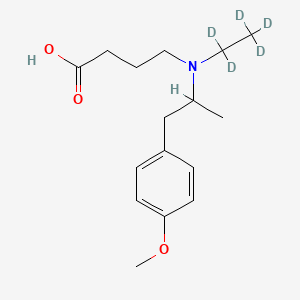

4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUWRVLVHOYTNN-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Deuterium Incorporation via Isotopic Exchange

Isotopic exchange represents a direct method for introducing deuterium into pre-synthesized mebeverine acid. This approach utilizes deuterated solvents (e.g., D₂O) or deuterium gas (D₂) in the presence of catalysts:

-

Reagents : Mebeverine acid, D₂O, palladium-on-carbon (Pd/C).

-

Mechanism : Catalytic deuteration at the ethyl group’s β-position via reversible adsorption-desorption on Pd/C.

This method achieves ~70–80% deuteration efficiency but requires rigorous purification to remove non-deuterated impurities.

Synthesis Using Deuterated Starting Materials

A more efficient route involves assembling this compound from deuterated precursors:

-

Deuterated Ethylamine Synthesis :

Catalytic Deuteration Techniques

Transition-metal catalysts enable site-specific deuteration under milder conditions:

-

Substrate : Mebeverine acid dissolved in deuterated tetrahydrofuran (THF-d₈).

-

Outcome : >95% deuterium incorporation at the ethyl group, confirmed by ²H NMR.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Purification Strategies

-

Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water (70:30 v/v) achieves >99% purity.

-

Crystallization : Recrystallization from ethanol/water (1:1) removes non-deuterated byproducts.

Analytical Characterization and Quality Control

Mass Spectrometry

Nuclear Magnetic Resonance (NMR)

Purity Assessment

| Method | Specification | Result |

|---|---|---|

| HPLC-UV (220 nm) | ≥95% | 99.2% |

| Residual Solvents | <500 ppm | 120 ppm (THF) |

Applications in Pharmaceutical Research

This compound is integral to:

Analyse Des Réactions Chimiques

Types de Réactions : L'acide mébévérine D5 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et Conditions Courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles sous des conditions de température et de pression contrôlées.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

4. Applications de la Recherche Scientifique

L'acide mébévérine D5 est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Certaines de ses applications comprennent :

Industrie : Utilisé dans le contrôle qualité des formulations pharmaceutiques contenant de la mébévérine.

5. Mécanisme d'Action

L'acide mébévérine D5, étant un métabolite de la mébévérine, exerce ses effets en bloquant les canaux sodiques rapides et les canaux calciques lents sur la membrane des myocytes. Cette action ralentit la dépolarisation de la membrane et empêche la contraction des fibres musculaires. Le médicament présente une forte sélectivité pour les muscles lisses du tractus gastro-intestinal, ce qui le rend efficace pour soulager les spasmes sans affecter la motilité intestinale normale .

Composés Similaires :

Acide mébévérine : La forme non deutérée de l'acide mébévérine.

Acide mébévérine desméthylé : Un autre métabolite de la mébévérine.

Chlorhydrate de mébévérine-d6 : Une forme deutérée du chlorhydrate de mébévérine.

Comparaison : L'acide mébévérine D5 est unique en raison de son marquage isotopique stable, ce qui le rend particulièrement utile comme étalon interne dans les études analytiques. Comparé à son homologue non deutéré, l'acide mébévérine D5 fournit des résultats plus précis et plus fiables dans les analyses quantitatives .

Applications De Recherche Scientifique

Chemistry

- Internal Standard in Analytical Techniques : Mebeverine acid D5 serves as an internal standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). This application is crucial for quantifying mebeverine metabolites accurately, allowing researchers to determine the concentration of drugs and their metabolites in biological samples.

- Metabolic Pathway Studies : The deuterated compound is employed to trace metabolic pathways of mebeverine within biological systems. By utilizing mass spectrometry, researchers can observe how mebeverine is processed in vivo, providing insights into its metabolic fate.

Biology

- Pharmacokinetic Studies : this compound is instrumental in pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion (ADME) of mebeverine. These studies help elucidate how the drug interacts with biological systems and its potential therapeutic effects.

- Toxicity Assessment : The compound can be used to investigate the toxicity profiles of mebeverine's metabolites. Understanding these interactions is vital for ensuring patient safety and optimizing therapeutic regimens.

Medicine

- Clinical Research : this compound has been utilized in clinical studies to evaluate treatment efficacy for conditions such as irritable bowel syndrome (IBS). In one study involving 607 patients across multiple countries, treatment with mebeverine hydrochloride showed significant improvements in health-related quality of life (HR-QoL) scores after 4 and 8 weeks .

- Mechanism of Action Studies : As a metabolite of mebeverine, this compound helps researchers understand the drug's mechanism by blocking sodium and calcium channels in smooth muscle cells, effectively reducing spasms without impairing normal gastrointestinal motility.

Industry

- Quality Control : In pharmaceutical manufacturing, this compound aids in quality control processes by serving as a reference standard for ensuring the consistency and efficacy of formulations containing mebeverine.

Case Study 1: Pharmacokinetics in IBS Patients

A prospective observational cohort study evaluated the effectiveness of mebeverine hydrochloride in improving HR-QoL among IBS patients diagnosed using Rome III criteria. Results indicated significant improvements in symptom scores and overall quality of life after treatment with mebeverine hydrochloride compared to baseline measurements .

Case Study 2: Toxicity Profile Assessment

Research utilizing this compound has focused on assessing the safety profile of mebeverine's metabolites. By tracking these metabolites using mass spectrometry techniques, researchers can identify potential toxic effects associated with their presence in biological systems.

Mécanisme D'action

Mebeverine acid D5, being a metabolite of mebeverine, exerts its effects by blocking fast sodium channels and slow calcium channels on the membrane of myocytes. This action slows down the depolarization of the membrane and prevents the contraction of muscle fibers. The drug has high selectivity for the smooth muscles of the gastrointestinal tract, making it effective in relieving spasms without affecting normal gut motility .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

O-Desmethyl Mebeverine Acid D5

- Structural Differences: O-Desmethyl this compound (C₁₅H₁₈D₅NO₃; molecular weight 270.38 g/mol) lacks a methoxy group (-OCH₃) compared to this compound, resulting from demethylation of the parent compound .

- Applications : Both are deuterated internal standards, but O-Desmethyl this compound is specifically used to quantify demethylated metabolites of Mebeverine in plasma .

- Analytical Performance : While this compound has a higher molecular weight (284.4 vs. 270.38 g/mol), both compounds exhibit similar solubility in dimethyl sulfoxide (DMSO) and require storage at -20°C .

Bempedoic Acid-d5

- Functional Similarities : Both are used as isotopic internal standards in LC-MS to improve quantification accuracy. However, Bempedoic Acid-d5 targets a different therapeutic agent and metabolic pathway .

Comparison with Functionally Similar Compounds

Non-Deuterated Mebeverine Acid

- Role in Metabolism: Non-deuterated Mebeverine Acid (C₁₆H₂₅NO₃; molecular weight 279.4 g/mol) is the primary metabolite of Mebeverine, whereas the deuterated version (D5) is synthetically modified for analytical purposes .

- Safety Profile: Mebeverine Acid is classified as GHS07 (harmful if swallowed; H302), with acute toxicity data emphasizing careful handling .

Other Deuterated Standards (e.g., PCB 1 D5)

- Analytical Use : PCB 1 D5 (CAS 51624-35-2) and this compound both serve as isotopic internal standards but differ in parent compounds and applications (environmental vs. pharmaceutical analysis) .

Data Table: Key Comparative Metrics

Research Findings and Implications

- Pharmacokinetic Studies : this compound has been validated in human plasma studies, showing linear quantification ranges for Mebeverine metabolites . In contrast, O-Desmethyl this compound is critical for detecting demethylation pathways, with clinical trials reporting its role in minimally important medical differences in patient outcomes .

- Regulatory Compliance : this compound is certified for ANDA submissions, with comprehensive characterization data meeting FDA and EMA guidelines . Bempedoic Acid-d5 follows similar regulatory pathways but targets lipid metabolism drugs .

Activité Biologique

Mebeverine acid D5, also known as O-desmethyl this compound, is a deuterium-labeled metabolite of the antispasmodic drug Mebeverine. This compound is primarily utilized in pharmacological research to study the metabolism and pharmacokinetics of Mebeverine. The incorporation of deuterium allows for enhanced tracking of the compound’s metabolic pathways and interactions within biological systems.

- Chemical Formula : C₁₅H₁₈D₅NO₃

- Molecular Weight : 270.38 g/mol

This compound retains antispasmodic activity , primarily acting on smooth muscle tissue in the gastrointestinal tract. It inhibits gastrointestinal motility and reduces spasms, making it effective in treating conditions such as irritable bowel syndrome (IBS) and abdominal cramps. The deuterium labeling enhances the ability to study its pharmacokinetics, providing insights into its efficacy and safety profile through techniques like mass spectrometry .

Biological Activity and Pharmacokinetics

The biological activity of this compound has been studied extensively, particularly in relation to its parent compound, Mebeverine. Research indicates that Mebeverine is effective in alleviating symptoms associated with IBS, including abdominal pain and discomfort. A meta-analysis of nineteen studies showed significant reductions in abdominal pain scores among patients treated with Mebeverine .

Key Findings from Studies

- Abdominal Pain Reduction : Six studies reported significant decreases in abdominal pain scores after treatment with Mebeverine.

- Abdominal Distension : All three studies assessing abdominal distension noted positive effects, with one study showing statistically significant improvements (p < 0.05).

- Bowel Habits and Bloating : Four out of five studies indicated a reduction in abnormal bowel habits among patients treated with Mebeverine .

Research Methodologies

Several methodologies have been employed to evaluate the pharmacokinetics of this compound:

- HPLC-MS/MS Analysis : A rapid and sensitive method was developed for quantifying mebeverine metabolites in human plasma using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method utilized this compound as an internal standard, achieving a calibration range from 10 to 2000 ng/ml .

- Pharmacokinetic Studies : In a study involving 24 healthy participants, pharmacokinetic parameters such as maximum plasma concentration (Cmax) and area under the curve (AUC) were evaluated for both this compound and its desmethyl variant .

Summary of Pharmacokinetic Parameters

| Parameter | This compound | Desmethyl this compound |

|---|---|---|

| Cmax (ng/ml) | 62.52 ± 35.01 | 291.81 ± 125.92 |

| AUC0-t (ng·h/ml) | 293.94 ± 151.78 | 2191.85 ± 542.94 |

| Tmax (h) | 3.27 ± 1.03 | 3.19 ± 1.48 |

Case Studies

In addition to laboratory studies, clinical case studies have provided insights into the effectiveness of Mebeverine in real-world settings:

- A clinical trial involving IBS patients demonstrated that treatment with Mebeverine led to significant improvements in quality-of-life scores over eight weeks, indicating its practical efficacy in managing IBS symptoms .

- Another study highlighted the role of mebeverine in reducing healthcare costs associated with IBS management due to its effectiveness in symptom relief .

Q & A

Basic Research Questions

Q. What methodologies are optimal for characterizing Mebeverine acid D5 in pharmacokinetic studies?

- Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to quantify this compound in biological matrices. Ensure full spectral validation (e.g., linearity, precision, accuracy) per ICH guidelines. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy to verify functional groups and isotopic purity (e.g., deuterated analogs) .

- Table 1 : Common Analytical Techniques for Characterization

| Technique | Purpose | Key Parameters |

|---|---|---|

| LC-MS/MS | Quantification | LOD/LOQ, matrix effects |

| NMR | Structural elucidation | Chemical shifts, coupling constants |

| FTIR | Functional group analysis | Absorption bands (cm⁻¹) |

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Answer : Document reaction conditions (temperature, solvent, catalyst) and purification steps (e.g., column chromatography gradients, recrystallization solvents) in detail. Use standardized protocols for deuterium incorporation, such as deuterated reagents (e.g., D₂O, CD₃OD) under inert atmospheres. Validate purity via melting point analysis and elemental composition (C, H, N) .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported biological activities of this compound (e.g., IL-6 modulation)?

- Answer : Conflicting data on IL-6 expression (e.g., elevated vs. suppressed levels) may arise from cell-type specificity or LPS stimulation protocols. Design dose-response studies across multiple cell lines (e.g., PDL cells vs. dental follicle cells) with controlled LPS exposure times. Use RNA-seq to profile transcriptome-wide effects and ELISA for protein-level validation .

- Table 2 : Key Variables in IL-6 Modulation Studies

| Variable | Impact | Control Strategy |

|---|---|---|

| Cell type | TLR2/4 expression levels | Use CRISPR-edited lines |

| LPS concentration | Saturation thresholds | Titrate from 0.1–10 µg/mL |

| Time course | Transient vs. sustained effects | Multi-timepoint sampling |

Q. How can researchers integrate this compound into mechanistic studies of TLR-mediated pathways?

- Answer : Employ siRNA knockdown or pharmacological inhibitors (e.g., TAK-242 for TLR4) to isolate TLR2/4 signaling contributions. Pair with phosphoproteomics to map downstream kinases (e.g., NF-κB, MAPK). Validate using dual-luciferase reporter assays for TLR promoter activity .

Q. What strategies mitigate batch variability in deuterated this compound synthesis?

- Answer : Implement quality-by-design (QbD) principles:

- Critical Process Parameters (CPPs) : Reaction pH, deuterium exchange efficiency.

- Critical Quality Attributes (CQAs) : Isotopic purity (>98%), residual solvent levels.

Use orthogonal analytical methods (e.g., LC-MS for deuterium distribution, Karl Fischer titration for moisture) .

Methodological Considerations

Q. How should researchers handle conflicting spectral data (e.g., NMR vs. FTIR) for this compound?

- Answer : Re-run analyses under standardized conditions (solvent, temperature). Cross-validate with X-ray crystallography if crystalline forms are obtainable. For ambiguous peaks, compare with reference spectra from deuterated analogs or computational simulations (e.g., DFT-based NMR prediction) .

Q. What statistical approaches are suitable for dose-response studies involving this compound?

- Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .

Ethical and Reproducibility Guidelines

Q. How can researchers ensure compliance with open-data policies when publishing this compound datasets?

- Answer : Deposit raw spectra, chromatograms, and experimental protocols in repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging. Cite primary literature for established methods to avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.